Deconstructing the Spectroscopic Signature of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride: A Predictive Guide
Deconstructing the Spectroscopic Signature of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride: A Predictive Guide
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectral characteristics of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride (C₈H₁₂Cl₂N₂O, MW: 223.10 g/mol ), a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. This predictive approach serves as a robust framework for researchers in the synthesis, identification, and characterization of this and structurally related compounds. Each section details the theoretical basis for the predicted spectral features, provides standardized experimental protocols for data acquisition, and presents the information in a clear, accessible format for drug development professionals.
Introduction: The Structural Landscape
(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride is a multifaceted molecule featuring a pyridine core, a common scaffold in pharmacologically active compounds. The strategic placement of its substituents—a chloro group at the 6-position, an ethoxy group at the 4-position, and an aminomethyl group at the 3-position, which is protonated to form a hydrochloride salt—dictates its chemical reactivity and, consequently, its interaction with analytical probes. Understanding the expected spectral output is paramount for confirming its identity, assessing purity, and elucidating its structure during synthesis and further development.
This guide will systematically predict and rationalize the key features of its ¹H NMR, ¹³C NMR, Mass, and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecule's atomic connectivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-donating ethoxy group, the electron-withdrawing chloro group and pyridine nitrogen, and the formation of the ammonium salt. The spectrum is predicted to be recorded in a solvent like DMSO-d₆, which is suitable for hydrochloride salts.
Table 1: Predicted ¹H NMR Chemical Shifts for (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | Singlet | 1H | H-2 | The proton at C-2 is adjacent to the electron-deficient pyridine nitrogen, resulting in a significant downfield shift. |
| ~7.10 | Singlet | 1H | H-5 | This proton is ortho to the electron-withdrawing chloro group, leading to a downfield shift. |
| ~4.20 | Quartet | 2H | O-CH₂ -CH₃ | Protons of the methylene group in the ethoxy substituent, split by the adjacent methyl group. |
| ~4.05 | Singlet (broad) | 2H | Ar-CH₂ -NH₃⁺ | The benzylic protons are deshielded by the adjacent aromatic ring and the positively charged nitrogen. The signal may be broadened due to interactions with the nitrogen. |
| ~8.5-9.0 | Broad Singlet | 3H | -NH₃⁺ | The ammonium protons are acidic and exchangeable, typically appearing as a broad signal. Its position is highly dependent on concentration and temperature.[1] |
| ~1.40 | Triplet | 3H | O-CH₂-CH₃ | Protons of the methyl group in the ethoxy substituent, split by the adjacent methylene group. |
The chemical shifts of protons on a pyridine ring are typically found between 7.0 and 9.0 ppm.[2][3][4] The electron-withdrawing nature of the nitrogen atom and the chloro substituent at C-6 will deshield the ring protons. Conversely, the ethoxy group at C-4 is electron-donating through resonance, which would shield the ortho protons (H-3 and H-5). The final predicted shifts are a balance of these competing effects. The aminomethyl group's protons will be deshielded due to the adjacent aromatic ring and the inductive effect of the protonated amino group. The ethoxy group protons will exhibit a characteristic quartet and triplet pattern. The protons of the ammonium group are expected to be broad and their chemical shift can be variable.[1]
Predicted ¹³C NMR & DEPT-135 Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon environments. A DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[5][6][7][8][9]
Table 2: Predicted ¹³C NMR and DEPT-135 Data for (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment | Rationale |
| ~165 | No Signal | C-4 | The carbon atom attached to the ethoxy group is significantly deshielded due to the oxygen's electronegativity. |
| ~152 | No Signal | C-6 | The carbon bearing the chloro group is deshielded by the halogen's inductive effect. |
| ~148 | Positive | C-2 | This carbon is adjacent to the ring nitrogen, causing a strong downfield shift. |
| ~135 | No Signal | C-3 | A quaternary carbon within the aromatic ring, its shift is influenced by adjacent substituents. |
| ~110 | Positive | C-5 | This carbon is influenced by both the electron-donating ethoxy group and the electron-withdrawing chloro group. |
| ~65 | Negative | O-CH₂ -CH₃ | The methylene carbon of the ethoxy group. |
| ~38 | Negative | Ar-CH₂ -NH₃⁺ | The benzylic carbon, deshielded by the aromatic ring and the nitrogen. |
| ~15 | Positive | O-CH₂-CH₃ | The methyl carbon of the ethoxy group. |
The chemical shifts of carbons in a pyridine ring are typically in the range of 120-150 ppm.[10][11] The C-2, C-4, and C-6 carbons are significantly deshielded by the nitrogen atom. The ethoxy group's oxygen atom will cause a substantial downfield shift for C-4. The chloro group will also deshield the C-6 carbon. The aminomethyl and ethoxy aliphatic carbons will appear in the upfield region of the spectrum. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons will be absent, aiding in the definitive assignment of each carbon signal.[5][6][7][8][9]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.
-
-
DEPT-135 Acquisition:
-
Run a standard DEPT-135 pulse sequence to differentiate carbon types.
-
-
2D NMR (Optional but Recommended):
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Visualization of NMR Assignments
Caption: Predicted ¹H NMR assignments for the molecule.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering insights into its structural components.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation.[17][18][19][20]
-
Molecular Ion (M⁺): The molecular weight of the free base is 186.06 g/mol . The molecular ion peak is expected at m/z 186. Due to the presence of one chlorine atom, an isotopic peak (M+2) at m/z 188 with an intensity of approximately one-third of the M⁺ peak is anticipated.
-
Base Peak: The most stable fragment will constitute the base peak. For benzylamine-type structures, cleavage of the C-C bond alpha to the nitrogen (benzylic cleavage) is a common fragmentation pathway. This would result in the loss of the amino group to form a stable benzylic cation. However, another likely fragmentation is the loss of the ethyl group from the ethoxy moiety. The most probable base peak is at m/z 157, resulting from the loss of the ethyl radical (•CH₂CH₃).
-
Key Fragments:
-
m/z 171: Loss of a methyl radical (•CH₃) from the ethoxy group.
-
m/z 157: Loss of an ethyl radical (•C₂H₅) from the ethoxy group.
-
m/z 129: Subsequent loss of CO from the m/z 157 fragment.
-
Tropylium-like ions: Rearrangements common in substituted pyridines could also lead to a variety of other smaller fragments.
-
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Predicted Fragment |
| 188 | [M+2]⁺• Isotopic peak |
| 186 | [M]⁺• Molecular ion |
| 157 | [M - C₂H₅]⁺ |
| 129 | [M - C₂H₅ - CO]⁺ |
Visualization of a Potential Fragmentation Pathway
Caption: A predicted major fragmentation pathway in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if sufficiently volatile, via a gas chromatograph (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV.[18][19][20]
-
Mass Analysis: Scan a mass range of m/z 40-400 to capture the molecular ion and significant fragments.
-
Detection: Use an electron multiplier or similar detector to record the ion abundances.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the base peak, and characteristic fragment ions. Compare the isotopic pattern of chlorine-containing fragments with theoretical values.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride will display characteristic absorption bands for the amine salt, the aromatic ring, and the ether linkage.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200-2800 (broad) | N-H stretch | Primary ammonium (-NH₃⁺) | The N-H stretching vibrations in ammonium salts appear as a broad and strong absorption band in this region.[21] |
| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the pyridine ring. |
| 2980-2850 | C-H stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the ethoxy and aminomethyl substituents. |
| ~1600 & ~1480 | C=C & C=N stretch | Pyridine Ring | Characteristic ring stretching vibrations. |
| 1620-1560 | N-H bend | Primary ammonium (-NH₃⁺) | The bending vibration of the N-H bonds in the ammonium group.[22] |
| 1250-1200 | C-O stretch | Aryl-alkyl ether | Asymmetric C-O-C stretching of the ethoxy group. |
| 1100-1000 | C-O stretch | Aryl-alkyl ether | Symmetric C-O-C stretching. |
| ~850 | C-Cl stretch | Aryl-Cl | Stretching vibration of the carbon-chlorine bond. |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation (KBr Pellet):
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Conclusion
This in-depth technical guide provides a robust, predictive framework for the spectral characterization of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride. By applying fundamental principles of NMR, MS, and IR spectroscopy and drawing on data from analogous structures, we have established a detailed set of expected spectral data. This guide is intended to be a valuable resource for researchers, enabling them to anticipate, interpret, and validate the spectral features of this compound, thereby facilitating its synthesis and development in the pharmaceutical landscape. The provided protocols offer standardized methods for obtaining high-quality experimental data for verification.
References
-
DTIC, 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a), Available at: [Link]
-
ResearchGate, 1 H NMR spectra of a sample containing 0.05 M pyridine, Available at: [Link]
-
ResearchGate, 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents, Available at: [Link]
-
Emery Pharma, A Step-By-Step Guide to 1D and 2D NMR Interpretation, 2018. Available at: [Link]
-
Chemistry LibreTexts, DEPT C-13 NMR Spectroscopy, 2023. Available at: [Link]
-
Shimadzu, KBr Pellet Method, Available at: [Link]
-
YouTube, 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC, 2020. Available at: [Link]
-
Nanalysis, DEPT: A tool for 13C peak assignments, 2015. Available at: [Link]
-
Chemistry LibreTexts, Electron Ionization, 2022. Available at: [Link]
-
Spectroscopy Online, Organic Nitrogen Compounds V: Amine Salts, 2019. Available at: [Link]
- SDSU NMR Facility, Common 2D (COSY, HSQC, HMBC)
-
YouTube, How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis, 2023. Available at: [Link]
-
PubMed, Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations, Available at: [Link]
-
Chemistry Steps, DEPT NMR: Signals and Problem Solving, Available at: [Link]
-
OpenStax, 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry, 2023. Available at: [Link]
-
Canadian Science Publishing, THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS, Available at: [Link]
-
UCLA Chemistry & Biochemistry, IR: amines, Available at: [Link]
-
Organic Chemistry Data, NMR Spectroscopy :: 1H NMR Chemical Shifts, Available at: [Link]
-
Research and Reviews: Journal of Chemistry, Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications, 2024. Available at: [Link]
-
YouTube, Carbon-13 NMR Spectroscopy, 2019. Available at: [Link]
-
University of the West Indies, Sample preparation for FT-IR, Available at: [Link]
-
Wikipedia, Two-dimensional nuclear magnetic resonance spectroscopy, Available at: [Link]
-
MassBank, Benzylamine, 2016. Available at: [Link]
-
ACS Publications, Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry, Available at: [Link]
-
PubMed, An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines, Available at: [Link]
-
Pellet Press Die Sets, Making KBr Pellets for FTIR: Step by Step Guide, Available at: [Link]
-
LCGC International, Understanding Electron Ionization Processes for GC–MS, 2015. Available at: [Link]
-
Chemistry LibreTexts, 24.10: Spectroscopy of Amines, 2024. Available at: [Link]
-
OpenStax, 24.10 Spectroscopy of Amines - Organic Chemistry, 2023. Available at: [Link]
-
Reddit, How does solvent choice effect chemical shift in NMR experiments?, 2022. Available at: [Link]
-
OSU Chemistry, NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities, Available at: [Link]
-
Taylor & Francis Online, Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol, 2023. Available at: [Link]
-
Oregon State University, 13C NMR Chemical Shift, Available at: [Link]
-
NIH, Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications, Available at: [Link]
-
Canadian Science Publishing, Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride, Available at: [Link]
-
ResearchGate, An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines, 2025. Available at: [Link]
-
IJSAR, Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis, Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. youtube.com [youtube.com]
- 13. emerypharma.com [emerypharma.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. rroij.com [rroij.com]
- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. shimadzu.com [shimadzu.com]
- 24. youtube.com [youtube.com]
- 25. eng.uc.edu [eng.uc.edu]
- 26. pelletpressdiesets.com [pelletpressdiesets.com]
- 27. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
